molecular formula C13H20N2O2 B15360580 Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- CAS No. 821776-51-6

Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro-

Cat. No.: B15360580
CAS No.: 821776-51-6
M. Wt: 236.31 g/mol
InChI Key: KTIKGXQZDPUVKH-UHFFFAOYSA-N
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Description

Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- (CAS 821776-51-6) is a nitro-substituted aromatic amine with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol . Its structure comprises a benzene ring with:

  • A nitro group (-NO₂) at the para (4-) position,
  • A methyl group (-CH₃) at the meta (3-) position,
  • N-butyl (-C₄H₉) and N-ethyl (-C₂H₅) substituents on the amine nitrogen.

This compound is characterized by its InChIKey: KTIKGXQZDPUVKH-UHFFFAOYSA-N and SMILES: CCCCN(CC)C1=CC(=C(C=C1)N+[O-])C . The alkyl chains (butyl and ethyl) enhance lipophilicity, while the nitro group confers electron-withdrawing properties, influencing reactivity and stability.

Properties

CAS No.

821776-51-6

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-butyl-N-ethyl-3-methyl-4-nitroaniline

InChI

InChI=1S/C13H20N2O2/c1-4-6-9-14(5-2)12-7-8-13(15(16)17)11(3)10-12/h7-8,10H,4-6,9H2,1-3H3

InChI Key

KTIKGXQZDPUVKH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. It serves as a building block for more complex organic molecules. Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays to understand cellular processes. Medicine: Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amine group can form hydrogen bonds and interact with enzymes, influencing their activity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.

  • Signal Transduction: It can modulate signaling pathways by interacting with receptors and other cellular components.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 821776-51-6 4-NO₂, 3-CH₃, N-butyl, N-ethyl C₁₃H₂₀N₂O₂ 236.31 Para-nitro, branched alkyl chains
N-Methyl-4-nitroaniline - 4-NO₂, N-CH₃ C₇H₈N₂O₂ 152.15 Simpler structure; lacks alkyl chains
Benzenamine, N-ethyl-2-methyl-5-nitro - 5-NO₂, 2-CH₃, N-ethyl C₉H₁₂N₂O₂ 180.09 Meta-nitro; shorter alkyl chain
Benzenamine, 4-methyl-2-nitro- 89-62-3 2-NO₂, 4-CH₃ C₇H₈N₂O₂ 152.15 Ortho-nitro; steric hindrance
(E)-4-methoxy-N-(4-nitrobenzylidene)aniline 5455-87-8 4-NO₂, methoxy, benzylidene C₁₄H₁₂N₂O₃ 256.26 Schiff base; conjugated system

Key Observations :

  • Nitro Position : Para-nitro (target compound) maximizes resonance stabilization compared to ortho () or meta () positions, which may destabilize the molecule due to steric or electronic effects .
  • Alkyl Chains : The target compound’s N-butyl and N-ethyl groups increase hydrophobicity compared to simpler analogues like N-methyl-4-nitroaniline ().

Physical and Chemical Properties

Molecular Weight and Solubility

  • The target compound’s higher molecular weight (236.31 g/mol ) compared to simpler analogues (e.g., 152.15 g/mol for N-methyl-4-nitroaniline) suggests lower volatility and higher lipophilicity .
  • Solubility : Long alkyl chains likely reduce water solubility, favoring organic solvents. In contrast, 4-methoxy-N-(4-nitrobenzylidene)aniline () may exhibit moderate solubility due to its conjugated Schiff base structure.

Thermodynamic Data

  • Limited data exist for the target compound, but analogues like Benzenamine, 4-methyl-2-nitro- (CAS 89-62-3) have reported boiling points of ~387 K under reduced pressure (1.3 kPa) .
  • Heat of Vaporization : For N-methyl-N-phenylbenzenamine (CAS 552-82-9), ΔvapH is 65.20 kJ/mol , highlighting the energy required to overcome intermolecular forces in alkylated amines .

Reactivity

  • Nitro Group Reduction : The para-nitro group can be reduced to an amine (-NH₂), a common pathway in dye and pharmaceutical intermediates.
  • Steric Effects : The 3-methyl group in the target compound may hinder electrophilic attacks at the meta position, unlike unsubstituted analogues.

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